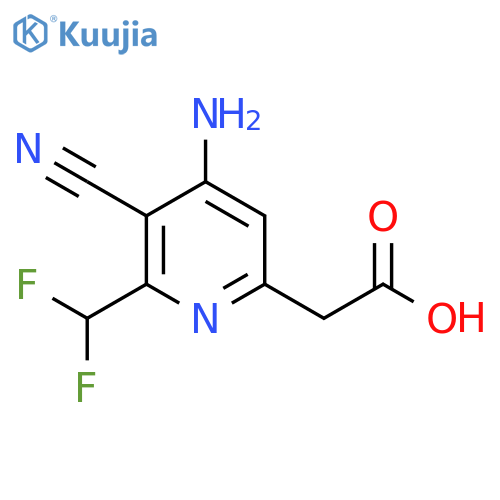Cas no 1804485-59-3 (4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid)

4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid
-
- インチ: 1S/C9H7F2N3O2/c10-9(11)8-5(3-12)6(13)1-4(14-8)2-7(15)16/h1,9H,2H2,(H2,13,14)(H,15,16)
- InChIKey: VZPVWIJTXGUYCV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C(=CC(CC(=O)O)=N1)N)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 100
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069977-1g |
4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid |
1804485-59-3 | 97% | 1g |
$1,549.60 | 2022-04-02 |
4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acidに関する追加情報
4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic Acid: A Comprehensive Overview
4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1804485-59-3) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often abbreviated as ACDPA (Acid with Cyano, Difluoromethyl, and Amino groups), is characterized by its pyridine ring system, which serves as a versatile scaffold for various functional groups. The presence of an amino group (-NH2), a cyano group (-CN), a difluoromethyl group (-CF2H), and an acetic acid moiety (-COOH) makes it a multifunctional molecule with potential applications in drug design, agrochemicals, and advanced materials.
The synthesis of 4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and acetylation processes. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Researchers have explored various solvent systems and reaction conditions to optimize the synthesis process, ensuring scalability for industrial applications.
One of the most promising applications of ACDPA lies in its potential as a building block for bioactive compounds. The pyridine ring system is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in drug discovery programs. For instance, studies have shown that ACDPA derivatives can exhibit inhibitory activity against key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.
In addition to its medicinal applications, 4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid has also been investigated for its role in agrochemicals. The compound's ability to modulate plant growth hormones has led to its consideration as a potential herbicide or plant growth regulator. Recent research has focused on understanding the molecular mechanisms by which ACDPA interacts with phytohormone signaling pathways, providing insights into its potential use in sustainable agriculture.
The electronic properties of ACDPA also make it an interesting candidate for materials science applications. The presence of electron-withdrawing groups such as the cyano and difluoromethyl groups imparts unique electronic characteristics to the molecule, which can be exploited in the development of advanced materials like conductive polymers or organic semiconductors. Preliminary studies have demonstrated that ACDPA derivatives can exhibit favorable charge transport properties, making them suitable for use in electronic devices.
From a toxicological perspective, 4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid has undergone extensive safety assessments to evaluate its potential risks to human health and the environment. Studies conducted in vitro and in vivo have indicated that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed on key biological systems. These findings underscore its safety profile and support its further development for therapeutic and agricultural applications.
Looking ahead, the continued exploration of ACDPA's properties is expected to unlock new avenues for its application across diverse industries. Collaborative efforts between academia and industry are crucial to advancing our understanding of this compound's potential and translating it into real-world solutions. As research progresses, 4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid is poised to play a pivotal role in shaping the future of medicinal chemistry and materials science.
1804485-59-3 (4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetic acid) 関連製品
- 349085-99-0(4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide)
- 1072944-81-0(Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate)
- 730958-61-9(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid)
- 866017-87-0(2-[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]acetic acid)
- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)
- 2137824-03-2(1H-Indole-3-sulfonamide, 7-hydroxy-)
- 1396810-28-8(3-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide)
- 898789-96-3(2',4'-Dichloro-3-(2-methylphenyl)propiophenone)
- 5911-04-6(3-Methylnonane)
- 1448029-37-5(4-phenyl-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}oxane-4-carboxamide)


